Cas no 1596-47-0 (3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride)

3-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride is a sulfone derivative featuring a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s structure, combining a thiolane sulfone core with an ethylamine side chain, offers reactivity for further functionalization, such as amide bond formation or reductive amination. Its hydrochloride salt form enhances stability and solubility in aqueous systems, facilitating handling in laboratory settings. This reagent is particularly valuable in medicinal chemistry for the development of bioactive molecules, where its sulfone moiety can contribute to metabolic stability or target binding interactions. Suitable for controlled reactions under mild conditions, it serves as a reliable building block for heterocyclic and peptidomimetic compounds.
3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride structure
1596-47-0 structure
Product Name:3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
CAS No:1596-47-0
MF:C6H14ClNO2S
MW:199.69885969162
CID:158625
PubChem ID:200360
Update Time:2025-11-01

3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Thiopheneethanamine,tetrahydro-, 1,1-dioxide, hydrochloride (1:1)
    • 2-(1,1-dioxothiolan-3-yl)ethanamine,hydrochloride
    • 3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
    • 3-(2-Aminoethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
    • 2-(1,1-dioxothiolan-3-yl)ethanamine;hydrochloride
    • EN300-1212491
    • 1596-47-0
    • SCHEMBL21879631
    • [2-(1,1-dioxidotetrahydro-3-thienyl)ethyl]amine hydrochloride
    • 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanamine hydrochloride
    • Tetrahydro- 3- thiopheneethanamine 1, 1- dioxide hydrochloride
    • MFCD01680155
    • DTXSID00936133
    • beta-1,1-Dioxo-3-tetrahydrothiophene ethylamine hydrochloride
    • Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
    • 3-Thiophenethylamine, tetrahydro-, 1,1-dioxide, hydrochloride
    • BAA59647
    • 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
    • Inchi: 1S/C6H13NO2S.ClH/c7-3-1-6-2-4-10(8,9)5-6;/h6H,1-5,7H2;1H
    • InChI Key: IFBVUZIZESHHIC-UHFFFAOYSA-N
    • SMILES: Cl.S1(CCC(CCN)C1)(=O)=O

Computed Properties

  • Exact Mass: 199.04352
  • Monoisotopic Mass: 199.0433776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • PSA: 60.16

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3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1596-47-0)3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Order Number:A1235351
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:58
Price ($):199/360
Email:sales@amadischem.com

Additional information on 3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride

Introduction to 3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride (CAS No. 1596-47-0)

3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1596-47-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiolane derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound’s molecular framework, featuring a thiolane ring with functionalities such as amino and dione groups, positions it as a versatile scaffold for the development of novel bioactive molecules.

The structural motif of 3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride incorporates a sulfur-containing heterocycle, which is known to exhibit favorable interactions with biological targets. The presence of both amino and dione functionalities enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The hydrochloride salt form improves solubility and stability, facilitating its use in various chemical and biological assays.

In recent years, there has been growing interest in thiolane derivatives due to their reported bioactivities. Studies have demonstrated that compounds with similar structural motifs exhibit potential in modulating enzyme activity and interacting with protein targets. For instance, research on related thiolane derivatives has shown promise in the development of inhibitors for certain metabolic enzymes and in the design of molecules with antimicrobial properties. The 3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride structure may similarly serve as a basis for exploring new pharmacological pathways.

The synthesis of 3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride involves multi-step organic transformations that highlight the compound’s synthetic utility. The introduction of the aminoethyl side chain and the dione group requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient routes to this compound, reducing the environmental impact of its production. Such improvements align with the broader trend toward sustainable chemical manufacturing.

From a biological perspective, the thiolane ring in 3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride is particularly noteworthy. Sulfur-containing heterocycles are frequently found in bioactive natural products and pharmaceuticals due to their ability to engage with biological systems through hydrogen bonding and other non-covalent interactions. The dione group further contributes to molecular diversity, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity. These features make the compound an attractive candidate for further exploration in drug discovery.

Recent research has begun to uncover novel applications for thiolane derivatives beyond traditional pharmaceutical uses. For example, studies have explored their potential as chelating agents for metal ions or as building blocks for materials with specific electronic properties. The unique reactivity of 3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride may also make it useful in developing new methodologies for organic synthesis or in creating functionalized polymers. Such interdisciplinary applications underscore the versatility of this class of compounds.

The hydrochloride form of 3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride enhances its practicality for laboratory use by improving solubility in aqueous media. This property is particularly advantageous for biochemical assays where water-soluble reagents are required. Additionally, the stability of the salt form ensures that the compound remains viable for extended periods under storage conditions, reducing waste and improving cost-effectiveness.

In conclusion, 3-(2-aminoethyl)-1λ6-thiolane-1,1-dione hydrochloride (CAS No. 1596-47-0) represents a promising compound with diverse applications in pharmaceutical chemistry and synthetic biology. Its unique structural features—comprising a thiolane ring with amino and dione functionalities—position it as a valuable scaffold for drug discovery efforts. Ongoing research continues to expand our understanding of its potential uses, from enzyme inhibition to material science applications. As synthetic methodologies evolve and computational tools become more sophisticated, the exploration of such heterocyclic derivatives will undoubtedly yield further insights into their utility.

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Amadis Chemical Company Limited
(CAS:1596-47-0)3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
A1235351
Purity:99%/99%
Quantity:250mg/1g
Price ($):199/360
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